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Compound of Interest

Compound Name: Phosmidosine C

Cat. No.: B1254582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phosmidosine, a naturally occurring nucleotide antibiotic, has garnered significant interest in

the scientific community for its potent antitumor properties.[1][2] Comprised of an 8-

oxoadenosine core linked to L-proline via a unique N-acyl phosphoramidate bond, its

mechanism of action is believed to involve the inhibition of protein biosynthesis.[3][4] However,

the inherent instability of phosmidosine has driven the exploration of synthetic analogs with

improved stability and retained or enhanced biological activity.[1][5] This guide provides a

comprehensive comparison of phosmidosine analogs, summarizing key structure-activity

relationship (SAR) findings, presenting quantitative data, and detailing experimental

methodologies.

Core Structural Insights and Antitumor Activity
The antitumor activity of phosmidosine and its analogs has been primarily evaluated using cell-

based assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay being a common method to determine cell viability and growth inhibition.[3] SAR studies

have revealed critical structural features necessary for the anticancer effects of these

compounds.

The Phosphoramidate Linkage: Stability and Activity
A key challenge with the parent compound, phosmidosine, is its instability.[1] The methyl ester

on the N-acylphosphoramidate linkage is susceptible to degradation. To address this,
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researchers have synthesized a variety of analogs with longer alkyl groups in place of the

methyl group.[1][5]

Key findings include:

Alkyl Chain Extension: Replacement of the methyl group with longer alkyl chains (e.g., ethyl,

isopropyl, butyl) resulted in significantly increased chemical stability.[1][5][6]

Maintained Activity: Importantly, these more stable analogs, particularly the O-ethyl

derivative, exhibited antitumor activities comparable to the parent phosmidosine.[1][2][5] The

two diastereoisomers of these longer alkyl-containing analogs demonstrated similar

antitumor activities.[1]

Phosphoramidothioate Modification: The substitution of a sulfur atom for an oxygen in the

phosphoramidate linkage (a phosphoramidothioate derivative) largely maintained the

antitumor activity, although with a slight decrease in efficiency.[1]

The Amino Acid Moiety: The Critical Role of L-Proline
The L-proline residue has been identified as a crucial component for the biological activity of

phosmidosine analogs.

Stereochemistry is Key: Replacement of L-proline with its enantiomer, D-proline, led to a

marked decrease in antitumor activity.[1][2]

Other Amino Acids: Substitution of L-proline with other L-amino acids also resulted in a

considerable loss of activity.[1] This highlights the specific structural requirements of the

target, which appears to selectively recognize the L-proline-containing scaffold.

Absence of Amino Acid: Interestingly, an analog lacking the amino acid residue but

possessing an N-acyl sulfamate linkage showed potent antitumor activity, suggesting that

while the proline is important for the phosphoramidate series, alternative linkers can still yield

active compounds.[7]

The Nucleobase Core: Purine Preference
The 7,8-dihydro-8-oxoadenosine portion of phosmidosine has also been a subject of

modification to understand its contribution to the SAR.
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Purine Analogs: Replacement of the 7,8-dihydro-8-oxoadenine base with other purine bases,

such as adenine and 6-N-acetyladenine, did not negatively impact the antitumor activity.[4]

Pyrimidine Analogs: In stark contrast, phosmidosine derivatives containing pyrimidine bases

like uracil, cytosine, and guanine showed no significant biological activity.[4] This suggests a

strong preference for a purine-based nucleoside at this position.

Quantitative Comparison of Phosmidosine Analogs
The following table summarizes the in vitro antitumor activity (IC50 values) of key

phosmidosine analogs against various cancer cell lines.
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Compound Modification Cell Line IC50 (µM) Reference

Phosmidosine

(1a)

Parent

Compound
KB ~10 [2]

L1210 ~10 [2]

Phosmidosine B
Demethylated

derivative
Various

~10x less active

than

Phosmidosine

[3]

O-Ethyl Analog

(1b)

Methyl replaced

with Ethyl
KB ~10 [2]

L1210 ~10 [2]

D-Proline Analog

L-Proline

replaced with D-

Proline

KB

Markedly

decreased

activity

[2]

L1210

Markedly

decreased

activity

[2]

N-Acyl Sulfamate

Analog (14)

Proline and

phosphoramidate

replaced

L1210 Potent activity [7]

(lacks amino

acid)
KB Potent activity [7]

Experimental Protocols
Synthesis of Phosmidosine Analogs
A general synthetic strategy for preparing phosmidosine analogs involves the coupling of a

protected 8-oxoadenosine derivative with an appropriately modified phosphoramidite reagent.

[4][5]

Example: Synthesis of O-Alkyl Analogs[1]
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Preparation of Phosphorodiamidite Reagents: Alkyl N-(N-tritylprolyl)phosphorodiamidite

derivatives are synthesized.

Protection of 8-Oxoadenosine: The 8-oxoadenosine derivative is protected with acid-labile

protecting groups.

Coupling Reaction: The phosphorodiamidite reagent is reacted with the protected 8-

oxoadenosine derivative.

Deprotection: The protecting groups are removed to yield the final phosmidosine analog.

Antitumor Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-

dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:[3]

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the phosmidosine

analogs and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow for the

formation of formazan crystals.

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,

DMSO or a solution of SDS in HCl).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by

50%, is calculated from the dose-response curve.

Visualizing the Science of Phosmidosine
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To further illustrate the concepts discussed, the following diagrams were generated using the

DOT language.
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Caption: Key SAR findings for Phosmidosine Analogs.
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Experimental Workflow for SAR Studies
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Proposed Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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